molecular formula C9H12O3 B13467609 5-Butylfuran-2-carboxylic acid CAS No. 67238-23-7

5-Butylfuran-2-carboxylic acid

Cat. No.: B13467609
CAS No.: 67238-23-7
M. Wt: 168.19 g/mol
InChI Key: APOWWZJDUYUAPY-UHFFFAOYSA-N
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Description

5-Butylfuran-2-carboxylic acid is an organic compound belonging to the class of carboxylic acids It features a furan ring substituted with a butyl group at the 5-position and a carboxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Butylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of a Grignard reagent derived from 5-butylfuran. The reaction typically proceeds as follows:

  • Preparation of the Grignard reagent by reacting 5-butylfuran with magnesium in anhydrous ether.
  • Carboxylation of the Grignard reagent with carbon dioxide to form the carboxylic acid.
  • Acidification of the reaction mixture to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

5-Butylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products Formed

    Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.

    Reduction: Products include 5-butylfuran-2-methanol or 5-butylfuran-2-aldehyde.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated furans.

Scientific Research Applications

5-Butylfuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-butylfuran-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The furan ring and carboxyl group play crucial roles in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylfuran-2-carboxylic acid
  • 5-Ethylfuran-2-carboxylic acid
  • 5-Propylfuran-2-carboxylic acid

Uniqueness

5-Butylfuran-2-carboxylic acid is unique due to the presence of the butyl group, which influences its physical and chemical properties

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

67238-23-7

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-butylfuran-2-carboxylic acid

InChI

InChI=1S/C9H12O3/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11)

InChI Key

APOWWZJDUYUAPY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(O1)C(=O)O

Origin of Product

United States

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